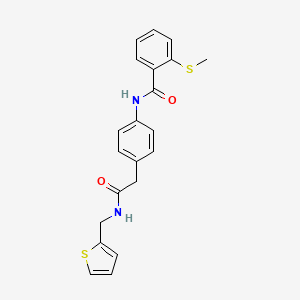

2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-26-19-7-3-2-6-18(19)21(25)23-16-10-8-15(9-11-16)13-20(24)22-14-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCASMTDOYKEIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form N-phenylbenzamide.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the benzamide core.

Attachment of the Thiophen-2-ylmethylaminoethyl Moiety: This step involves the reaction of the benzamide derivative with thiophen-2-ylmethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of Lewis acids.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, organic synthesis, and materials science. It features a benzamide core substituted with a methylthio group and a thiophen-2-ylmethylaminoethyl moiety, which makes it a versatile molecule for chemical modifications and functional studies.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis It serves as a building block for synthesizing complex molecules. Its functional groups allow diverse chemical modifications, making it valuable in developing new synthetic methodologies.

Biology

- Enzyme Inhibition and Protein-Ligand Interactions It can be used to study enzyme inhibition and protein-ligand interactions because it can form stable complexes with biological macromolecules.

Medicine

- Drug Development Its structure suggests it could act as an inhibitor for certain enzymes or a ligand for specific receptors, making it a candidate for drug discovery and development. It is explored for its potential therapeutic properties.

- The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity if used as an enzyme inhibitor. The thiophen-2-ylmethylaminoethyl moiety may interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.

Industry

- Materials Science It can be used to develop novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized materials.

Mechanism of Action

The mechanism by which 2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The thiophen-2-ylmethylaminoethyl moiety may interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s uniqueness lies in its combination of a methylthio-benzamide scaffold and a thiophene-containing ethylamino side chain. The following analogs share partial structural similarities (Table 1):

Table 1. Structural analogs and their distinguishing features.

Physicochemical Properties

- Lipophilicity: The methylthio and thiophene groups in the target compound likely increase logP values compared to polar analogs like 4-amino-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide ().

- Solubility: Coumarin-thiazol derivatives () may exhibit lower aqueous solubility due to aromatic stacking, whereas the target compound’s ethylamino linker could improve solubility in protic solvents.

Biological Activity

The compound 2-(methylthio)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings, providing a comprehensive overview of its implications in various fields.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Moiety : This is achieved through nucleophilic substitution reactions.

- Synthesis of the Benzamide Structure : The benzamide framework is constructed using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

- Final Coupling : The final product is formed by coupling various intermediates, ensuring the correct functional groups are present for desired biological activity.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Nucleophilic substitution to introduce the thiophene group. |

| 2 | Formation of the benzamide structure using coupling reagents. |

| 3 | Final product assembly through strategic coupling of intermediates. |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, derivatives have been shown to interact with DNA and inhibit topoisomerase II, leading to reduced cell proliferation in various cancer cell lines .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research has highlighted that certain thiazole and thiophene derivatives can inhibit viral replication mechanisms, such as those involved in hepatitis C virus (HCV) and dengue virus (DENV). For example, thiazolidinone derivatives have demonstrated significant inhibition of HCV NS5B RNA polymerase .

The proposed mechanisms through which these compounds exert their biological effects include:

- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : Inhibition of key enzymes involved in viral replication and cancer cell survival.

Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives similar to the target compound revealed that specific substitutions at the thiophene ring significantly enhanced anticancer efficacy against breast cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM, indicating strong inhibitory effects on cell viability .

Study 2: Antiviral Screening

In another investigation, a library of thiophene-containing compounds was screened for antiviral activity against HCV. Several compounds demonstrated an EC50 value below 10 µM, suggesting that structural modifications can lead to enhanced antiviral properties .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

Optimization involves adjusting reaction conditions such as temperature, solvent, and catalyst. For example, refluxing at 100°C under acidic conditions (e.g., glacial acetic acid) with stoichiometric control of reagents can enhance yield . Recrystallization using methanol or mixed solvents (e.g., ethyl acetate/hexane) improves purity . Monitoring reaction progress via TLC or HPLC ensures completion before workup.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : To confirm the presence of methylthio (–SCH3), benzamide carbonyl, and thiophen-2-ylmethyl groups. Aromatic protons in the phenyl rings and thiophene moiety appear between δ 6.8–8.2 ppm .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–S stretch) validate functional groups .

- Mass Spectrometry (ESI-MS) : Determines molecular ion ([M+H]+) and fragmentation patterns to confirm molecular weight and structural integrity .

Basic: How can researchers screen this compound for anti-inflammatory activity?

Methodological Answer:

Use in vitro assays like COX-1/COX-2 inhibition (enzyme immunoassays) and cell-based models (e.g., LPS-induced TNF-α/IL-6 secretion in macrophages) . Dose-response curves (0.1–100 µM) and comparison to standards (e.g., indomethacin) establish potency. In vivo models (e.g., carrageenan-induced rat paw edema) further validate activity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Synthesize analogs : Modify the methylthio group (e.g., replace with –CF3 or –OCH3) or vary the thiophene substituents .

- Biological testing : Compare IC50 values across analogs in target assays (e.g., antimicrobial, anti-inflammatory).

- Computational modeling : Perform molecular docking (AutoDock/Vina) to predict binding affinities to enzymes like COX-2 or bacterial targets .

Advanced: What strategies resolve contradictory data in biological activity studies?

Methodological Answer:

- Replicate experiments : Ensure consistency in assay conditions (pH, temperature, cell lines) .

- Meta-analysis : Pool data from multiple studies to identify trends.

- Mechanistic follow-up : Use knockout models or enzyme inhibition assays to confirm target engagement .

Advanced: How can computational methods predict metabolic stability?

Methodological Answer:

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., methylthio oxidation).

- Density Functional Theory (DFT) : Calculate bond dissociation energies for reactive groups .

- Validate with microsomal assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20%→50% EA) .

- Recrystallization : Methanol or methanol/water mixtures yield high-purity crystals .

- HPLC : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water .

Advanced: How does the methylthio group influence physicochemical properties?

Methodological Answer:

- Lipophilicity : Measure logP (shake-flask method) to compare with des-methylthio analogs. The –SCH3 group increases logP by ~1.5 units .

- Solubility : Use nephelometry to assess aqueous solubility; co-solvents (DMSO/PEG 400) or salt forms (e.g., HCl) improve bioavailability .

Advanced: What experimental designs minimize byproduct formation during synthesis?

Methodological Answer:

- Temperature control : Lower reaction temperatures (e.g., 60°C) reduce side reactions like hydrolysis .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during coupling steps .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Analytical monitoring : Track degradation via HPLC purity checks and identify byproducts with LC-MS .

- Optimal storage : Recommend desiccated, amber vials at –20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.